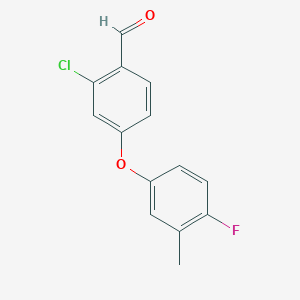![molecular formula C23H20N4O6S B2434358 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide CAS No. 1112027-96-9](/img/structure/B2434358.png)
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H20N4O6S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-(tetrahydrofuran-2-ylmethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereoselective Synthesis and Structural Analysis
- Stereoselective Synthesis : The stereoselective synthesis of 1-aminocyclopropanecarboxylic acid derivatives, including those similar to the specified compound, has been explored through ylide cyclopropanation, demonstrating the potential for creating diverse molecular architectures with significant diastereoselection and good yields (Rui Zhou et al., 2011).
- Conformational Analysis : Quantum mechanical methods have been employed to study the conformational preferences of cyclopropane analogues of phenylalanine, revealing insights into the structural behavior of cyclopropane-containing amino acids, which can inform the design of novel bioactive compounds (J. Casanovas et al., 2006).
Potential Anticancer Activity
- Antiproliferative Properties : Research has identified molecules structurally related to the queried compound exhibiting significant inhibitory activity against various cancer cell lines, indicating the potential for the development of new anticancer agents (J. Lu et al., 2021).
- Functionalized Amino Acid Derivatives : A series of functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating that certain compounds show promising cytotoxicity in ovarian and oral cancers. This research suggests the utility of cyclopropane-containing compounds in designing new anticancer agents (Vivek Kumar et al., 2009).
Enzymatic Catalysis and Polymer Chemistry
- Enzymatic Polymerization : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrin, illustrating the role of cyclopropane derivatives in the enzymatic synthesis of polymers (Yan Pang et al., 2003).
Synthesis of Functionalized Derivatives
- Catalytic Reactions : Studies on the catalytic reactions of cyclic β-dicarbonyl phenyliodonium ylide with styrenes to produce cyclopropanes and dihydrofurans showcase the versatility of cyclopropane derivatives in synthetic chemistry and their potential applications in creating bioactive molecules (Alexandra E. Bosnidou et al., 2015).
Propriétés
IUPAC Name |
7-cyclopropyl-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c1-29-14-5-12(6-15(7-14)30-2)21-25-20(33-26-21)10-34-23-24-17-9-19-18(31-11-32-19)8-16(17)22(28)27(23)13-3-4-13/h5-9,13H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAGAUIKLOWCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C6CC6)OCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-cyclopropyl-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

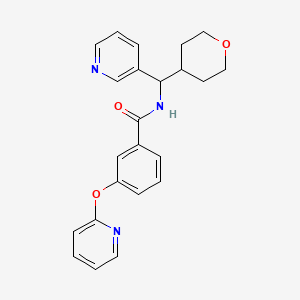
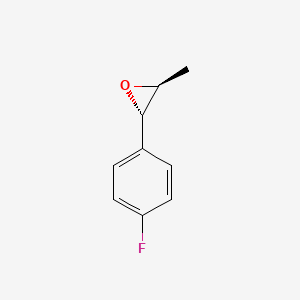
![N-[3-chloro-4-(dimethylamino)phenyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2434280.png)

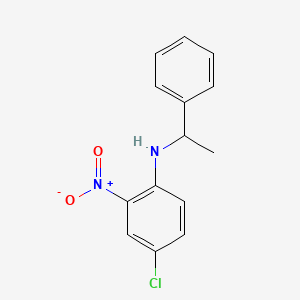
![4-[2-(4-Chlorophenyl)ethyl]phenol](/img/structure/B2434283.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2434284.png)
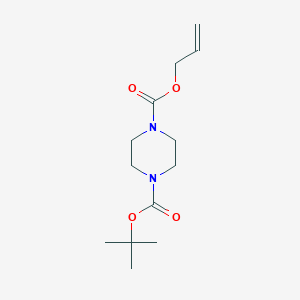
![N-(1-cyanocycloheptyl)-2-[(3,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2434287.png)
![N-(2,4-difluorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2434289.png)
![1-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434293.png)
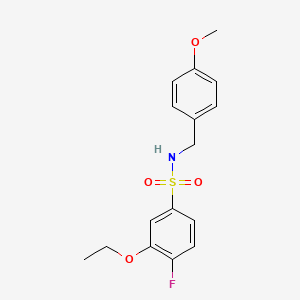
![N-(2-(2-methoxyphenoxy)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2434295.png)
